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Compound of Interest

Compound Name: 1-Amino-5-chloroanthraquinone

Cat. No.: B091124 Get Quote

Introduction: A Pivotal Building Block in Dye and
Materials Chemistry
1-Amino-5-chloroanthraquinone stands as a cornerstone intermediate in the landscape of

organic synthesis, prized for its unique molecular architecture that marries a reactive amino

group with a strategically positioned chlorine atom on a rigid anthraquinone scaffold.[1] This

combination of functionalities provides a versatile platform for the construction of complex

organic molecules, most notably high-performance vat dyes renowned for their exceptional

durability and vibrant colors.[1][2] Beyond its traditional role in the textile industry, the distinct

electronic and photophysical properties of this compound are paving the way for its application

in advanced materials, including organic electronics and chemical sensors.[3][4] This document

serves as a comprehensive guide for researchers, scientists, and drug development

professionals, offering detailed application notes and protocols for the effective utilization of 1-
amino-5-chloroanthraquinone in a range of synthetic transformations. We will delve into the

causality behind experimental choices, providing not just procedural steps but also the

underlying chemical principles that govern these reactions.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-amino-5-
chloroanthraquinone is fundamental to its successful application in synthesis. This reddish-
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brown crystalline powder exhibits poor solubility in water but is soluble in various organic

solvents.[5]

Property Value Source

CAS Number 117-11-3 --INVALID-LINK--[6]

Molecular Formula C₁₄H₈ClNO₂ --INVALID-LINK--[6]

Molecular Weight 257.67 g/mol --INVALID-LINK--[6]

Appearance
Red or reddish-brown crystals

or powder
--INVALID-LINK--[5]

Melting Point 204-210 °C --INVALID-LINK--[7]

Solubility

Insoluble in water; Soluble in

acetone, chloroform,

nitrobenzene, and xylene

--INVALID-LINK--, --INVALID-

LINK--[5]

Core Synthetic Applications and Protocols
The reactivity of 1-amino-5-chloroanthraquinone is dominated by the nucleophilicity of the

amino group and the susceptibility of the chloro-substituent to nucleophilic aromatic

substitution, often under metal-catalyzed conditions. This dual reactivity allows for a stepwise

and controlled elaboration of the anthraquinone core.

Synthesis of Vat Dyes: The Ullmann Condensation
Pathway
The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen

and carbon-oxygen bonds, and it is extensively used in the synthesis of anthraquinone-based

vat dyes.[8] This copper-catalyzed reaction allows for the coupling of aryl halides with amines,

phenols, and other nucleophiles.[8]

A key transformation in the synthesis of many vat dyes involves the acylation of the amino

group of 1-amino-5-chloroanthraquinone, followed by an Ullmann condensation to introduce

an arylamino group at the 5-position. The initial acylation serves to protect the amino group and

modulate the electronic properties of the anthraquinone system.
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Causality of Experimental Choices:

Acylation First: The amino group is highly reactive and would compete with the desired

nucleophilic substitution at the chloro position. Acylation deactivates the amino group,

preventing self-condensation and other side reactions.

Copper Catalysis: The Ullmann condensation requires a copper catalyst to facilitate the

coupling of the aryl amine with the relatively unreactive aryl chloride. The copper catalyst

cycles through different oxidation states to enable the carbon-nitrogen bond formation.

High-Boiling Solvent: These reactions are typically carried out in high-boiling polar aprotic

solvents like nitrobenzene or N-methylpyrrolidone to achieve the high temperatures (often

>150 °C) required for the Ullmann condensation to proceed at a reasonable rate.[8]

This protocol is adapted from established procedures for the acylation and subsequent

Ullmann condensation of haloanthraquinones.[1]

Part A: Benzoylation of 1-Amino-5-chloroanthraquinone

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

reflux condenser, and a nitrogen inlet, suspend 1-amino-5-chloroanthraquinone (10.0 g,

38.8 mmol) in nitrobenzene (100 mL).

Addition of Reagent: While stirring at room temperature, add benzoyl chloride (6.5 g, 46.2

mmol) dropwise to the suspension.

Reaction: Heat the reaction mixture to 150 °C and maintain this temperature for 2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent

(e.g., toluene:ethyl acetate 9:1).

Work-up: Cool the reaction mixture to room temperature. The product, 1-benzoylamino-5-

chloroanthraquinone, will precipitate. Filter the solid, wash with methanol (3 x 50 mL), and

dry under vacuum.

Part B: Ullmann Condensation with Aniline
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Reaction Setup: In a clean and dry three-necked round-bottom flask, combine the 1-

benzoylamino-5-chloroanthraquinone from Part A (5.0 g, 13.8 mmol), aniline (2.6 g, 27.6

mmol), anhydrous potassium carbonate (3.8 g, 27.6 mmol), and copper(I) iodide (0.26 g,

1.38 mmol).

Solvent Addition: Add nitrobenzene (50 mL) to the flask.

Reaction: Heat the mixture to 180-190 °C under a nitrogen atmosphere and maintain for 6-8

hours, with vigorous stirring. Monitor the reaction by TLC.

Work-up: Cool the reaction mixture to 80 °C and add methanol (100 mL) to precipitate the

product. Filter the crude product, wash with hot methanol, then with a dilute hydrochloric acid

solution to remove excess aniline and copper catalyst, and finally with water until the

washings are neutral. Dry the product under vacuum.

Part A: Benzoylation

Part B: Ullmann Condensation

1-Amino-5-chloroanthraquinone

Reaction in Nitrobenzene
150 °C, 2h

Benzoyl Chloride

Cool, Filter,
Wash with Methanol 1-Benzoylamino-5-chloroanthraquinone 1-Benzoylamino-5-chloroanthraquinoneIntermediate

Reaction in Nitrobenzene
180-190 °C, 6-8hAniline

CuI / K₂CO₃

Cool, Precipitate with Methanol,
Filter, Wash 1-Benzoylamino-5-anilinoanthraquinone
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Caption: Workflow for the synthesis of a vat dye precursor.
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Palladium-Catalyzed Cross-Coupling: The Suzuki-
Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-

carbon bonds, typically between an organoboron compound and an organic halide.[9] This

reaction has found widespread application in the synthesis of pharmaceuticals and complex

organic materials due to its mild reaction conditions and high functional group tolerance.

The chloro-substituent at the 5-position of 1-amino-5-chloroanthraquinone can be readily

displaced through a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or

heteroaryl groups. This opens up avenues for the synthesis of novel dyes with tailored

photophysical properties and for the creation of potential drug candidates.

Causality of Experimental Choices:

Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is

crucial for the efficiency of the Suzuki coupling. The ligand stabilizes the palladium center

and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and

reductive elimination.[9]

Base: A base is required to activate the organoboron species, typically a boronic acid, to

form a more nucleophilic boronate complex that can undergo transmetalation with the

palladium center.[9]

Anhydrous Conditions: While many Suzuki couplings are tolerant of water, for sensitive

substrates or to minimize side reactions like protodeboronation, anhydrous conditions are

often preferred.

This protocol is a representative example of a Suzuki-Miyaura coupling involving a

chloroanthraquinone derivative.

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-amino-5-
chloroanthraquinone (1.0 g, 3.88 mmol), 4-methoxyphenylboronic acid (0.71 g, 4.66

mmol), and potassium phosphate (2.47 g, 11.64 mmol).

Catalyst and Ligand Addition: Add palladium(II) acetate (44 mg, 0.20 mmol) and a suitable

phosphine ligand, such as SPhos (159 mg, 0.39 mmol).
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Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask.

Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction

by TLC.

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter

the mixture through a pad of Celite to remove inorganic salts and the catalyst.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by

column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and

ethyl acetate) to afford the pure 1-amino-5-(4-methoxyphenyl)anthraquinone.

1-Amino-5-chloroanthraquinone

Suzuki-Miyaura Coupling
100 °C, 12-16h

4-Methoxyphenylboronic Acid

Pd(OAc)₂ / SPhos

K₃PO₄

Anhydrous Dioxane

Cool, Dilute,
Filter through Celite Column Chromatography 1-Amino-5-(4-methoxyphenyl)anthraquinone
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Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development
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The anthraquinone scaffold is a well-established pharmacophore found in several anticancer

agents. The ability to functionalize the 1-amino-5-chloroanthraquinone core through

reactions like the Ullmann condensation and Suzuki coupling allows for the synthesis of diverse

libraries of compounds for biological screening. For instance, the introduction of different aryl or

heteroaryl groups at the 5-position can modulate the DNA-intercalating properties and enzyme

inhibitory activities of the resulting molecules. The amino group at the 1-position can also be

further modified to introduce cationic side chains, a strategy that has been shown to enhance

anticancer activity in some anthraquinone analogs.[1]

Safety and Handling
1-Amino-5-chloroanthraquinone is an irritant and should be handled with appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All

manipulations should be performed in a well-ventilated fume hood. For detailed safety

information, consult the Safety Data Sheet (SDS).

Conclusion
1-Amino-5-chloroanthraquinone is a valuable and versatile intermediate in organic synthesis.

Its dual reactivity allows for a range of transformations, making it a key building block for the

synthesis of high-performance dyes and a promising scaffold for the development of new

materials and potential therapeutic agents. The protocols and insights provided in this

document are intended to empower researchers to effectively harness the synthetic potential of

this important chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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